molecular formula C18H21BrN8O B6468233 6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640947-17-5

6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6468233
CAS No.: 2640947-17-5
M. Wt: 445.3 g/mol
InChI Key: SNVTVXSLPGUDOL-UHFFFAOYSA-N
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Description

6-[5-(5-Bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a heterocyclic compound featuring a purine core fused with an octahydropyrrolo[3,4-c]pyrrole scaffold. The molecule is substituted at position 6 with a 5-bromopyrimidin-2-yl group and at position 9 with a 2-methoxyethyl chain.

The compound’s octahydropyrrolo[3,4-c]pyrrole moiety provides conformational rigidity, while the bromopyrimidine and methoxyethyl substituents may influence solubility, target binding, and metabolic stability. Its synthesis likely involves multi-step heterocyclic coupling reactions, though procedural details are absent in the provided sources.

Properties

IUPAC Name

6-[5-(5-bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN8O/c1-28-3-2-25-11-24-15-16(25)22-10-23-17(15)26-6-12-8-27(9-13(12)7-26)18-20-4-14(19)5-21-18/h4-5,10-13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVTVXSLPGUDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=C(C=N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by the CAS number 2640947-17-5, features a unique structure that may influence its biological activity.

PropertyValue
Molecular FormulaC18H21BrN8O
Molecular Weight445.3163 g/mol
SMILESCOCCn1cnc2c1ncnc2N1CC2C(C1)CN(C2)c1ncc(cn1)Br

The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly within the central nervous system. It is believed to exert its effects through modulation of histamine receptors, specifically the H3 receptor, which plays a crucial role in neurotransmission and the regulation of neurotransmitter release such as dopamine and serotonin . This modulation can influence several neurological conditions, including cognitive deficits and mood disorders.

Pharmacological Applications

Research indicates that derivatives of octahydropyrrolo compounds exhibit potential therapeutic effects for various conditions:

  • Cognitive Disorders : The compound may be useful in treating cognitive impairments associated with Alzheimer's disease and schizophrenia due to its action on H3 receptors, which are involved in cognitive processing .
  • Mood Disorders : Its ability to modulate neurotransmitter release suggests potential applications in treating depression and anxiety disorders.
  • Inflammatory Conditions : The compound's interaction with histamine receptors might also extend to managing inflammatory responses in peripheral systems .

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study highlighted the effectiveness of similar compounds in modulating neurotransmitter levels, demonstrating improved cognitive function in animal models .
  • Treatment of Schizophrenia : Research has shown that compounds targeting H3 receptors can alleviate symptoms associated with schizophrenia, suggesting that this compound may hold similar promise .
  • Potential in Cancer Therapy : The bromopyrimidine moiety has been linked to anticancer properties in other studies, indicating that this compound might also be explored for cancer treatment applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of purine derivatives fused with bicyclic pyrrolidine/pyrrole systems. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Core Structure Substituents Key Features
Target Compound Purine + octahydropyrrolo[3,4-c]pyrrole 6: 5-Bromopyrimidin-2-yl; 9: 2-Methoxyethyl Bromine enhances electrophilicity; methoxyethyl improves solubility
4-{[5-(9-Ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile (2741914-16-7) Purine + octahydropyrrolo[3,4-c]pyrrole 6: Sulfonylbenzonitrile; 9: Ethyl Sulfonyl group may enhance protein binding; benzonitrile increases lipophilicity
6-{5-[(3,5-Difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine (2640862-67-3) Purine + octahydropyrrolo[3,4-c]pyrrole 6: (3,5-Difluorophenyl)methanesulfonyl; 9: Methyl Fluorine atoms improve metabolic stability; methyl group reduces solubility
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (N/A) Pyrrolo[2,3-c]pyridine 5: Chloro; 2: Ethoxycarbonyl Chlorine and ester group modulate electronic properties; simpler scaffold
Key Findings:

The 2-methoxyethyl chain at position 9 likely enhances aqueous solubility compared to methyl or ethyl groups in analogs like CAS 2640862-67-3, which may favor blood-brain barrier penetration .

Synthetic Accessibility :

  • Yields for simpler analogs (e.g., 60% for pyrrolo[2,3-c]pyridines in ) suggest that the target compound’s synthesis may require optimized coupling steps due to its complex substitution pattern .

Research Implications and Limitations

While the provided evidence lacks pharmacological data (e.g., IC₅₀ values, kinase selectivity), structural comparisons highlight the following hypotheses:

  • The bromopyrimidine group may confer unique interactions with ATP-binding pockets in kinases, differentiating it from fluorinated or sulfonylated analogs .
  • Conformational rigidity from the octahydropyrrolo[3,4-c]pyrrole scaffold could reduce off-target effects compared to flexible scaffolds like pyrrolo[2,3-c]pyridine .

Limitations :

  • Absence of experimental data (e.g., solubility, stability) necessitates caution in extrapolating functional properties.
  • Synthetic routes for the target compound remain speculative without explicit procedural details.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine?

  • Methodology : Employ palladium-catalyzed cross-coupling or reductive cyclization, as demonstrated for structurally analogous pyrrolo-pyrrolidine systems (). Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Reaction conditions : Reflux in methanol or DMF (3–8 hours) under inert atmosphere (N₂/Ar).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol-DMF mixtures .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : Assign proton environments using ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for pyrimidine protons, δ 3.5–4.2 ppm for methoxyethyl groups). Compare shifts with analogous purine derivatives ().
  • HRMS : Confirm molecular formula (e.g., [M+H]+ calculated vs. observed, Δ < 2 ppm) .
  • FTIR : Validate functional groups (e.g., C-Br stretch at ~550 cm⁻¹, purine ring vibrations at 1600–1650 cm⁻¹) .

Q. What biological screening assays are appropriate for preliminary activity profiling?

  • In vitro assays :

  • Kinase inhibition : Use CDK9 or related kinases in ADP-Glo™ assays (IC₅₀ determination) .
  • Cell viability : MTT assays in cancer cell lines (e.g., MIA PaCa-2, PANC-1) with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Protocol :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with CDK9 (PDB: 4BCF). Prioritize hydrogen bonding with catalytic Lys48 and hydrophobic contacts with the DFG motif .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., ambiguous NMR assignments)?

  • Troubleshooting :

  • 2D NMR : Utilize HSQC and HMBC to correlate ambiguous protons/carbons (e.g., overlapping pyrrolidine signals).
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify pyrimidine nitrogen environments .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • SAR framework :

  • Core modifications : Replace 5-bromopyrimidine with 5-chloro/iodo analogs to assess halogen-dependent activity.
  • Side-chain variations : Substitute methoxyethyl with ethoxyethyl or hydroxyethyl groups to evaluate solubility/affinity trade-offs .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in cyclization steps)?

  • Optimization :

  • Catalyst loading : Adjust Pd catalyst (0.5–2 mol%) and ligand ratios (1:1–1:3 Pd:ligand).
  • Solvent screening : Test DMF vs. DMAc for improved solubility of intermediates .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting biological activity data across cell lines?

  • Approach :

  • Dose normalization : Compare IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition).
  • Pathway analysis : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., ERK/MAPK activation) .

Q. What statistical methods validate reproducibility in synthetic yield data?

  • Validation :

  • Triplicate synthesis : Report mean ± SD for yields across three independent batches.
  • ANOVA : Compare yields under varying conditions (e.g., solvent, temperature) with p < 0.05 significance .

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